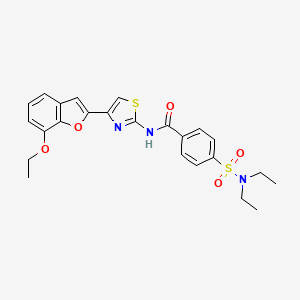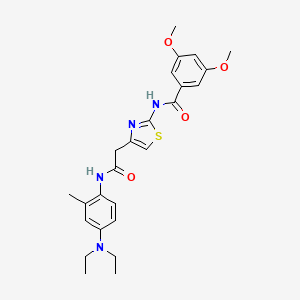
4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic assays against cancer cell lines, including HCT-116 and MCF-7, and in inhibiting 5-lipoxygenase, suggesting potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activity
- Novel Dipyrimidopyridine Derivatives : A series of fused imidazolopyrimidines demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This includes the potential for derivatives of 4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine to serve in similar capacities if synthesized and evaluated in a comparable manner (El-Kalyoubi et al., 2015).
Heterocyclic Synthesis
- Heterocyclic Synthesis Applications : Enaminonitriles were used as key intermediates for synthesizing a range of pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrimidine-based compounds in synthesizing heterocyclic structures of potential interest in pharmaceutical and materials science (Fadda et al., 2012).
Anti-Inflammatory Properties
- Pyrazolopyranopyrimidines as Anti-Inflammatory Agents : A new class of pyrazolopyranopyrimidines was prepared and evaluated for anti-inflammatory activity, with some compounds showing moderate to potent effects. This suggests that structurally similar compounds to 4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine could potentially be explored for anti-inflammatory properties (Zaki et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-5-9(11)13-10(12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSKLMBENWXRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321859 |
Source


|
| Record name | 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65004-43-5 |
Source


|
| Record name | 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)
![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)









![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)